N-Methylcyclazodone

Description

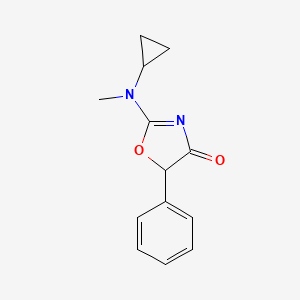

Structure

3D Structure

Properties

CAS No. |

14461-92-8 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-[cyclopropyl(methyl)amino]-5-phenyl-1,3-oxazol-4-one |

InChI |

InChI=1S/C13H14N2O2/c1-15(10-7-8-10)13-14-12(16)11(17-13)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |

InChI Key |

FFWGGFGJVZVGOW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CC1)C2=NC(=O)C(O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Methylcyclazodone from Cyclazodone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic pathway to N-Methylcyclazodone, a research chemical structurally related to the stimulant cyclazodone. The primary route involves the N-methylation of its precursor, cyclazodone.[1] This guide details the synthesis of cyclazodone and its subsequent conversion to this compound, presenting relevant chemical data, detailed experimental protocols, and visualizations of the chemical workflow and pharmacological mechanism.

Introduction

This compound is the N-methylated derivative of cyclazodone, a centrally acting stimulant developed in the 1960s.[1][2] The addition of a methyl group to the exocyclic nitrogen atom of the cyclazodone structure can significantly alter its physicochemical and pharmacological properties, including increasing lipophilicity.[1] Like its parent compound, this compound is considered a stimulant, and its mechanism of action is believed to involve the inhibition of neurotransmitter reuptake.[1][3] This guide focuses on the chemical synthesis of this compound, a process of interest to researchers in medicinal chemistry and pharmacology.

Chemical Data of Key Compounds

A summary of the key physical and chemical properties of the precursor and the final product is presented below.

| Property | Cyclazodone | This compound |

| IUPAC Name | (RS)-2-(cyclopropylamino)-5-phenyl-1,3-oxazol-4-one[2] | 2-[cyclopropyl(methyl)amino]-5-phenyl-1,3-oxazol-4-one[1][4] |

| CAS Number | 14461-91-7[2][5] | 14461-92-8[1][6] |

| Molecular Formula | C₁₂H₁₂N₂O₂[2][5] | C₁₃H₁₄N₂O₂[1][4][6] |

| Molecular Weight | 216.24 g/mol [2] | 230.26 g/mol [1][4] |

| Canonical SMILES | C1CC1NC2=NC(=O)C(O2)C3=CC=CC=C3[2] | CN(C1CC1)C2=NC(=O)C(O2)C3=CC=CC=C3[1] |

| Solubility | Soluble in Acetonitrile, DMSO, Methanol[5] | Soluble in Acetonitrile, DMSO, Methanol[6][7] |

Synthesis Pathway Overview

The synthesis of this compound is a two-stage process:

-

Synthesis of the Precursor, Cyclazodone: This initial stage involves the reaction between α-Chlorophenylacetyl chloride and 1-Cyclopropylurea to form an amide intermediate, which is then cyclized to form cyclazodone.[2]

-

N-methylation of Cyclazodone: The final step is the N-alkylation of cyclazodone to introduce a methyl group onto the exocyclic nitrogen atom, yielding this compound.[1]

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of cyclazodone and its subsequent methylation.

This synthesis is a two-step process starting from commercially available reagents.[2]

Step 1: Formation of the Amide Intermediate

-

Reagents and Setup: In a suitable reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Cyclopropylurea (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Reaction: Cool the solution in an ice bath to 0-5°C. To this solution, add α-Chlorophenylacetyl chloride (1.05 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10°C.

-

Stirring: Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.

-

Workup: Quench the reaction by the slow addition of water. Separate the organic layer, wash it sequentially with a saturated sodium bicarbonate solution and brine, then dry it over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield the crude amide intermediate, which can be used in the next step without further purification or can be purified by recrystallization.

Step 2: Cyclization to form Cyclazodone

-

Reagents and Setup: Dissolve the crude amide intermediate from the previous step in anhydrous ethanol in a reaction flask.

-

Reaction: Add a solution of sodium ethoxide in ethanol (1.1 eq) to the flask. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl).

-

Isolation and Purification: Remove the ethanol under reduced pressure. The resulting solid residue can be partitioned between water and ethyl acetate. The organic layer is collected, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude cyclazodone product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

This procedure describes the N-methylation of the cyclazodone precursor.[1]

-

Reagents and Setup: In a reaction vessel, dissolve cyclazodone (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq), to the solution and stir for 30 minutes at room temperature to deprotonate the exocyclic nitrogen.

-

Methylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), dropwise to the suspension.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours, or gently heat to 40-50°C to increase the reaction rate. Monitor the reaction's completion by TLC.

-

Workup: Once the reaction is complete, pour the mixture into cold water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be purified using column chromatography on silica gel.

Pharmacological Mechanism of Action

This compound is believed to act as a central nervous system stimulant by modulating the levels of key neurotransmitters in the synaptic cleft.[1] Its primary mechanism is thought to be the inhibition of reuptake transporters for dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT).[1] By blocking these transporters, this compound increases the synaptic availability of these neurotransmitters. Some reports also suggest it has mild serotonin-releasing properties, particularly at higher doses.[1][3]

Caption: Proposed mechanism of action for this compound.

References

- 1. This compound | 14461-92-8 | Benchchem [benchchem.com]

- 2. Cyclazodone - Wikipedia [en.wikipedia.org]

- 3. psychonautwiki.org [psychonautwiki.org]

- 4. This compound | C13H14N2O2 | CID 156614124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. glpbio.com [glpbio.com]

An In-depth Technical Guide on the Presumed Mechanism of Action of N-Methylcyclazodone on Dopamine Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcyclazodone is a synthetic stimulant belonging to the 4-oxazolidinone class of compounds. While comprehensive pharmacological data remains limited in publicly accessible scientific literature, its structural similarity to known dopaminergic agents, such as cyclazodone and pemoline, strongly suggests that its primary mechanism of action involves the modulation of the dopamine transporter (DAT). This technical guide synthesizes the available information to provide a detailed overview of the presumed mechanism of action of this compound on dopamine transporters, outlines relevant experimental protocols for its investigation, and illustrates the associated cellular signaling pathways.

Introduction to this compound

This compound is a derivative of cyclazodone, a central nervous system stimulant developed in the 1960s. The addition of a methyl group to the cyclazodone structure is anticipated to alter its pharmacological profile, potentially affecting its potency, duration of action, and selectivity for monoamine transporters. Anecdotal reports and preliminary discussions in non-peer-reviewed forums suggest that this compound exhibits stimulant properties, which are often associated with increased dopaminergic neurotransmission. Given its chemical structure, the dopamine transporter (DAT) is the most probable molecular target responsible for these effects.

The Dopamine Transporter (DAT)

The dopamine transporter is a sodium-chloride dependent transmembrane protein that mediates the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This process is crucial for terminating dopaminergic signaling and maintaining dopamine homeostasis. The DAT is a primary target for a variety of therapeutic agents, including those used to treat attention-deficit/hyperactivity disorder (ADHD), as well as for drugs of abuse such as cocaine and amphetamines.

Presumed Mechanism of Action of this compound on DAT

Based on its structural relationship to other DAT inhibitors and releasing agents, this compound is presumed to act as a dopamine reuptake inhibitor. By binding to the dopamine transporter, it is thought to block the reuptake of dopamine from the synaptic cleft. This inhibition leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging dopaminergic neurotransmission. This increased stimulation of postsynaptic dopamine receptors is the likely basis for its stimulant effects. It is also possible that, like some related compounds, this compound could act as a dopamine releasing agent, promoting the reverse transport of dopamine from the presynaptic neuron into the synapse. However, without direct experimental evidence, this remains speculative.

Quantitative Data

As of the latest available information, specific quantitative data on the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) of this compound at the dopamine transporter is not available in the peer-reviewed scientific literature. To provide a frame of reference, the following table includes data for structurally related compounds that also interact with the dopamine transporter.

| Compound | Transporter | Assay Type | Value | Species | Reference |

| This compound | DAT | - | Data not available | - | - |

| Cyclazodone | DAT | - | Data not available | - | - |

| Pemoline | DAT | - | Data not available | - | - |

| Cocaine | DAT | [3H]WIN 35,428 Binding | Ki = 98.2 nM | Rat | [1] |

| Methylphenidate | DAT | [3H]WIN 35,428 Binding | Ki = 131 nM | Rat | [1] |

Note: The absence of publicly available, peer-reviewed quantitative data for this compound, cyclazodone, and pemoline's direct interaction with DAT underscores the need for further research to accurately characterize these compounds. The provided data for cocaine and methylphenidate are for comparative purposes to illustrate typical affinity values for well-characterized DAT inhibitors.

Experimental Protocols

To elucidate the precise mechanism of action of this compound on the dopamine transporter, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments.

In Vitro [3H]Dopamine Uptake Inhibition Assay

This assay is a fundamental method to determine if a compound inhibits the function of the dopamine transporter.

Objective: To determine the IC50 value of this compound for the inhibition of dopamine uptake via DAT.

Materials:

-

Rat or mouse striatal synaptosomes or cells stably expressing the human dopamine transporter (hDAT).

-

[3H]Dopamine (radioligand).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

This compound solutions of varying concentrations.

-

Known DAT inhibitor (e.g., GBR 12909 or cocaine) as a positive control.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from the striatal tissue of rodents according to standard protocols. If using cell lines, culture the cells to appropriate confluency.

-

Assay Setup: In a 96-well plate, add a fixed amount of synaptosomes or cells to each well containing KRH buffer.

-

Pre-incubation: Add varying concentrations of this compound or the positive control to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at a specific temperature (e.g., 37°C).

-

Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [3H]Dopamine to each well.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) to allow for dopamine uptake.

-

Uptake Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer to remove extracellular [3H]Dopamine.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [3H]Dopamine uptake (IC50) by non-linear regression analysis of the concentration-response curve.

Radioligand Binding Assay

This assay measures the affinity of a compound for the dopamine transporter.

Objective: To determine the Ki (inhibition constant) of this compound for the dopamine transporter.

Materials:

-

Membrane preparations from rat striatum or cells expressing hDAT.

-

A selective radioligand for DAT (e.g., [3H]WIN 35,428 or [3H]GBR 12935).

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

This compound solutions of varying concentrations.

-

A known DAT ligand (e.g., cocaine) for determining non-specific binding.

-

Glass fiber filters.

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Assay Setup: In test tubes, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

Termination and Filtration: Terminate the binding by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for a [3H]Dopamine uptake inhibition assay.

Signaling Pathway Diagram

Caption: Presumed signaling pathway of DAT modulation by this compound.

Conclusion

While this compound is presumed to exert its stimulant effects primarily through the inhibition of the dopamine transporter, a comprehensive understanding of its mechanism of action requires rigorous scientific investigation. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess its interaction with DAT and elucidate its pharmacological profile. Such studies are essential for a complete characterization of this compound and for understanding its potential therapeutic applications and abuse liability. The lack of publicly available data highlights a significant gap in the scientific literature and underscores the importance of further research in this area.

References

In Vitro Pharmacological Profile of N-Methylcyclazodone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcyclazodone is a synthetic stimulant and a derivative of cyclazodone, belonging to the 4-oxazolidinone class of compounds. Structurally related to aminorex and pemoline, it is presumed to exert its effects on the central nervous system through modulation of monoamine neurotransmission. This document provides a comprehensive technical overview of the requisite in vitro pharmacological assays to fully characterize the activity of this compound. Due to the limited availability of public-domain quantitative data for this specific compound, this guide outlines the detailed experimental protocols and presents hypothetical data tables based on the expected activity for a compound of this class. The primary targets for investigation are the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Additionally, potential off-target activities, including interactions with trace amine-associated receptor 1 (TAAR1) and inhibition of cytochrome P450 (CYP450) enzymes, are considered essential for a complete pharmacological profile.

Introduction

This compound (CAS: 14461-92-8) is a research chemical with a structure suggesting stimulant properties. Its parent compound, cyclazodone, was developed in the 1960s and is related to other stimulants like pemoline and thozalinone. The addition of a methyl group to the exocyclic nitrogen atom differentiates this compound from cyclazodone and is expected to alter its pharmacological properties. It is hypothesized that this compound interacts with monoamine transporters to increase the synaptic availability of dopamine, norepinephrine, and serotonin. A thorough in vitro pharmacological evaluation is necessary to elucidate its precise mechanism of action, potency, and selectivity, as well as its potential for drug-drug interactions.

Monoamine Transporter Interaction

The primary hypothesis for the mechanism of action of this compound is its interaction with DAT, NET, and SERT. This interaction can be characterized through receptor binding assays to determine affinity (Ki), uptake inhibition assays to measure functional antagonism (IC50), and neurotransmitter release assays to assess substrate-like activity (EC50).

Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of this compound for the monoamine transporters. These assays typically involve the use of radiolabeled ligands that are specific for each transporter.

Table 1: Hypothetical Binding Affinity of this compound at Monoamine Transporters

| Target | Radioligand | Ki (nM) [Hypothetical] |

| Human Dopamine Transporter (hDAT) | [³H]WIN 35,428 | 50 |

| Human Norepinephrine Transporter (hNET) | [³H]Nisoxetine | 25 |

| Human Serotonin Transporter (hSERT) | [³H]Citalopram | 500 |

-

Preparation of Membranes: Membranes from cells stably expressing human DAT, NET, or SERT are prepared.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with 120 mM NaCl and 5 mM KCl, is used.

-

Incubation: Membranes are incubated with a fixed concentration of the respective radioligand and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Caption: Workflow for Monoamine Transporter Binding Assay.

Monoamine Uptake Inhibition

Uptake inhibition assays determine the functional potency of this compound in blocking the reuptake of neurotransmitters into synaptosomes or cells expressing the respective transporters.

Table 2: Hypothetical Monoamine Uptake Inhibition of this compound

| Target | Substrate | IC50 (nM) [Hypothetical] |

| hDAT | [³H]Dopamine | 80 |

| hNET | [³H]Norepinephrine | 45 |

| hSERT | [³H]Serotonin | 800 |

-

Preparation of Synaptosomes or Cells: Synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) or cells expressing the human transporters are prepared.

-

Pre-incubation: The synaptosomes or cells are pre-incubated with varying concentrations of this compound.

-

Initiation of Uptake: A radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate uptake.

-

Termination of Uptake: After a short incubation period, uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Detection: The amount of radiolabeled neurotransmitter taken up is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake (IC50) is determined.

Neurotransmitter Release

Neurotransmitter release assays are employed to determine if this compound acts as a substrate for the monoamine transporters, inducing their reversal and subsequent release of neurotransmitters.

Table 3: Hypothetical Neurotransmitter Release Potency of this compound

| Target | Neurotransmitter | EC50 (nM) [Hypothetical] |

| hDAT | Dopamine | 120 |

| hNET | Norepinephrine | 90 |

| hSERT | Serotonin | >1000 |

-

Loading of Synaptosomes/Cells: Synaptosomes or cells expressing the transporters are pre-loaded with a radiolabeled neurotransmitter.

-

Washing: Excess radiolabeled neurotransmitter is washed away.

-

Induction of Release: The loaded synaptosomes or cells are incubated with varying concentrations of this compound.

-

Sample Collection: The supernatant containing the released neurotransmitter is collected.

-

Detection: The amount of released radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: The effective concentration that produces 50% of the maximal release (EC50) is calculated.

Caption: Monoamine Transporter Modulation by this compound.

Potential Off-Target Activity: TAAR1

Trace amine-associated receptor 1 (TAAR1) is a G-protein coupled receptor that can modulate the activity of monoamine transporters. Some stimulants act as agonists at this receptor.

Table 4: Hypothetical Functional Activity of this compound at hTAAR1

| Target | Assay Type | EC50 (nM) [Hypothetical] | Emax (%) [Hypothetical] |

| hTAAR1 | cAMP Accumulation | 200 | 85 |

Experimental Protocol: TAAR1 Functional Assay (cAMP Accumulation)

-

Cell Culture: Cells stably expressing human TAAR1 (hTAAR1) are cultured.

-

Assay Conditions: Cells are incubated in a buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Compound Treatment: Cells are treated with varying concentrations of this compound.

-

cAMP Measurement: Intracellular cAMP levels are measured using a suitable method, such as a competitive immunoassay or a BRET-based biosensor.

-

Data Analysis: The EC50 and maximal response (Emax) relative to a reference agonist are determined.

Metabolic Stability and Cytochrome P450 Inhibition

To assess the potential for drug-drug interactions, the inhibitory effect of this compound on major cytochrome P450 (CYP450) enzymes should be evaluated.

Table 5: Hypothetical Cytochrome P450 Inhibition Profile of this compound

| CYP450 Isoform | Probe Substrate | IC50 (µM) [Hypothetical] |

| CYP1A2 | Phenacetin | > 50 |

| CYP2B6 | Bupropion | 25 |

| CYP2C9 | Diclofenac | > 50 |

| CYP2C19 | (S)-Mephenytoin | 15 |

| CYP2D6 | Dextromethorphan | 5 |

| CYP3A4 | Midazolam | 10 |

Experimental Protocol: CYP450 Inhibition Assay

-

Incubation Mixture: Human liver microsomes are incubated with a specific probe substrate for each CYP450 isoform and varying concentrations of this compound in the presence of an NADPH-generating system.

-

Termination: The reaction is terminated by the addition of a quenching solvent (e.g., acetonitrile).

-

Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified using LC-MS/MS.

-

Data Analysis: The IC50 value is determined by measuring the concentration-dependent inhibition of metabolite formation.

Caption: Workflow for Cytochrome P450 Inhibition Assay.

Conclusion

This technical guide outlines the essential in vitro pharmacological assays required to comprehensively characterize this compound. The primary focus is on its interaction with monoamine transporters, with detailed protocols for assessing binding affinity, uptake inhibition, and neurotransmitter release. Furthermore, the evaluation of its activity at TAAR1 and its potential to inhibit major CYP450 enzymes is critical for a complete understanding of its pharmacological profile and drug-drug interaction potential. The generation of robust quantitative data from these assays is imperative for guiding further research and development of this and related compounds. It is important to reiterate that the quantitative data presented in the tables are hypothetical and serve as a framework for the expected results from the described experimental protocols.

An In-depth Technical Guide to N-Methylcyclazodone: IUPAC Name, Chemical Structure, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcyclazodone is a synthetic stimulant belonging to the 4-oxazolidinone class of compounds. Structurally, it is the N-methylated derivative of cyclazodone, a substance developed in the 1960s.[1] While limited formal research on this compound has been published, its chemical structure and relation to other psychoactive compounds suggest a mechanism of action primarily involving the modulation of monoamine neurotransmitter systems. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, putative synthesis, and pharmacology. Due to the scarcity of specific quantitative data for this compound, this document also includes detailed experimental protocols for the characterization of such compounds, providing a framework for future research.

Chemical Identity and Structure

This compound is systematically known by its IUPAC name, 2-[cyclopropyl(methyl)amino]-5-phenyl-1,3-oxazol-4-one.[2] Its chemical structure is characterized by a central 4-oxazolidinone ring substituted with a phenyl group at the 5-position and a cyclopropyl(methyl)amino group at the 2-position.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for this compound is provided in Table 1.

| Property | Value | Source |

| IUPAC Name | 2-[cyclopropyl(methyl)amino]-5-phenyl-1,3-oxazol-4-one | PubChem[2] |

| Synonyms | N-Cyclopropyl-N-Methylpemoline, NMC | PsychonautWiki[3] |

| CAS Number | 14461-92-8 | PubChem[2] |

| Molecular Formula | C₁₃H₁₄N₂O₂ | PubChem[2] |

| Molecular Weight | 230.26 g/mol | Benchchem[2] |

| Canonical SMILES | CN(C1CC1)C2=NC(=O)C(O2)C3=CC=CC=C3 | PubChem[2] |

| InChIKey | FFWGGFGJVZVGOW-UHFFFAOYSA-N | Benchchem[2] |

Synthesis

Proposed Synthesis of Cyclazodone Precursor

The synthesis of cyclazodone has been described and involves the reaction of α-Chlorophenylacetyl chloride with 1-Cyclopropylurea to form an amide intermediate. This intermediate is then cyclized using a base such as sodium ethoxide to yield cyclazodone.[4]

N-Methylation of Cyclazodone

The final step to obtain this compound would be the N-methylation of the cyclazodone precursor. This is a standard N-alkylation reaction where the secondary amine on the cyclazodone molecule is methylated.

Pharmacological Profile

The pharmacological profile of this compound is not well-characterized in scientific literature. However, based on its structural similarity to other central nervous system stimulants, it is believed to act as a monoamine transporter inhibitor.

Mechanism of Action

This compound is thought to exert its stimulant effects by inhibiting the reuptake of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT) by binding to their respective transporters (DAT, NET, and SERT).[2] This inhibition leads to an increase in the synaptic concentrations of these neurotransmitters, thereby enhancing monoaminergic neurotransmission. Some anecdotal reports suggest it may also have mild serotonin-releasing properties, particularly at higher doses.[3]

Quantitative Pharmacological Data

As of late 2025, there is a notable absence of publicly available, peer-reviewed quantitative data (e.g., IC₅₀ or Kᵢ values) detailing the binding affinity and reuptake inhibition potency of this compound at the dopamine, norepinephrine, and serotonin transporters. The addition of a methyl group to the parent compound, cyclazodone, is anecdotally reported to increase its potency and duration of action, a phenomenon also observed with other stimulants like amphetamine and methamphetamine.[3]

Experimental Protocols

The following protocols are provided as examples of standard experimental procedures that would be necessary to quantitatively characterize the pharmacological profile of this compound.

Radioligand Binding Assay for Monoamine Transporters

This protocol is a generalized method to determine the binding affinity (Kᵢ) of a test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

4.1.1. Materials

-

Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.

-

Test compound: this compound.

-

Non-specific binding control: Cocaine (for DAT), desipramine (for NET), fluoxetine (for SERT).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a liquid scintillation counter.

4.1.2. Procedure

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kₔ, and either the assay buffer (for total binding), a high concentration of the non-specific binding control, or varying concentrations of this compound.

-

Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

4.1.3. Data Analysis

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Synaptosomal Monoamine Reuptake Inhibition Assay

This protocol measures the potency (IC₅₀) of a test compound to inhibit the uptake of neurotransmitters into isolated nerve terminals (synaptosomes).

4.2.1. Materials

-

Fresh brain tissue from rodents (e.g., striatum for DAT, hippocampus for NET and SERT).

-

Sucrose buffer (0.32 M sucrose).

-

Krebs-Ringer buffer.

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]serotonin.

-

Test compound: this compound.

-

Uptake inhibitors for defining non-specific uptake (e.g., nomifensine for DAT, desipramine for NET, fluoxetine for SERT).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a liquid scintillation counter.

4.2.2. Procedure

-

Prepare synaptosomes by homogenizing the brain tissue in sucrose buffer and performing differential centrifugation.

-

Resuspend the final synaptosomal pellet in Krebs-Ringer buffer.

-

Pre-incubate the synaptosomes with varying concentrations of this compound or the reference inhibitor for a short period (e.g., 10 minutes) at 37°C.

-

Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

-

Allow the uptake to proceed for a short, linear time course (e.g., 5-10 minutes).

-

Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantify the radioactivity trapped in the synaptosomes using a liquid scintillation counter.

4.2.3. Data Analysis

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a selective inhibitor) from the total uptake.

-

Calculate the percentage inhibition of specific uptake at each concentration of this compound.

-

Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

This compound is a derivative of the stimulant cyclazodone with a chemical structure that strongly suggests activity as a monoamine reuptake inhibitor. While it has appeared on the research chemical market, a thorough scientific characterization of its pharmacological and toxicological properties is currently lacking in the public domain. The experimental protocols detailed in this guide provide a roadmap for researchers to quantitatively assess the in vitro pharmacology of this compound and similar compounds. Such studies are crucial for understanding the potential therapeutic applications and risks associated with this and other novel psychoactive substances. Further research is warranted to elucidate the precise mechanism of action, potency, and safety profile of this compound.

References

An In-depth Technical Guide to N-Methylcyclazodone (CAS Number: 14461-92-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Methylcyclazodone (CAS: 14461-92-8) is a synthetic stimulant and a derivative of the parent compound cyclazodone.[1][2] It is structurally related to other centrally acting stimulants such as pemoline and aminorex.[3][4] this compound is primarily characterized as a dopamine (DA) and norepinephrine (NE) reuptake inhibitor, which leads to increased levels of these neurotransmitters in the synaptic cleft.[2] This activity is believed to be the primary mechanism behind its stimulant effects. While it has been investigated as a research chemical, comprehensive quantitative data on its pharmacology, pharmacokinetics, and toxicology are limited in publicly available literature. This guide provides a detailed overview of the current knowledge regarding this compound, including its history, synthesis, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a member of the 4-oxazolidinone class of compounds. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-[cyclopropyl(methyl)amino]-5-phenyl-1,3-oxazol-4-one |

| CAS Number | 14461-92-8 |

| Molecular Formula | C₁₃H₁₄N₂O₂ |

| Molecular Weight | 230.26 g/mol |

| Appearance | White or off-white powder |

| Solubility | Soluble in Ethanol, DMSO, PEG400 |

| InChI Key | FFWGGFGJVZVGOW-UHFFFAOYSA-N |

Historical Context and Research

This compound is a derivative of cyclazodone, a centrally acting stimulant developed by the American Cyanamid Company in the 1960s.[3][5] Cyclazodone itself is an analog of other stimulants like pemoline and thozalinone.[3] The development of these compounds was aimed at creating stimulants with favorable therapeutic indices for conditions such as fatigue and as potential anorectics.[3] this compound represents a further modification of cyclazodone, with the addition of a methyl group to the exocyclic nitrogen atom, a common strategy in medicinal chemistry to alter a compound's physicochemical and pharmacological properties.[2] More recently, this compound has emerged as a research chemical available through various suppliers.

Synthesis

The synthesis of this compound is achieved through the N-methylation of its precursor, cyclazodone.[2] The synthesis of cyclazodone, in turn, begins with the reaction of α-Chlorophenylacetyl chloride with 1-Cyclopropylurea to form an amide intermediate, which is then cyclized to form the oxazolidinone ring structure.[2][3]

General Synthetic Pathway

A general, two-step synthesis for this compound is as follows:

-

Synthesis of Cyclazodone: α-Chlorophenylacetyl chloride is reacted with 1-Cyclopropylurea to form an amide intermediate. This intermediate is then treated with a base, such as sodium ethoxide, to induce cyclization and form cyclazodone.[3]

-

N-methylation of Cyclazodone: Cyclazodone is then subjected to an N-methylation reaction to yield this compound.[2]

Detailed Experimental Protocol: N-methylation of a Secondary Amine (Representative Protocol)

Materials:

-

Cyclazodone (precursor)

-

Paraformaldehyde ((CH₂O)n)

-

Polymethylhydrosiloxane (PMHS)

-

(CAAC)CuCl (catalyst)

-

n-Butanol (solvent)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a reaction vessel, add cyclazodone (1 equivalent), paraformaldehyde (3 equivalents), and n-Butanol.

-

Add (CAAC)CuCl (2.5 mol %) to the mixture.

-

Add PMHS (3 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 18 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

The crude product can be purified using standard techniques such as column chromatography to yield this compound.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of dopamine (DAT) and norepinephrine (NET) transporters.[2] By blocking these transporters, it increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to enhanced dopaminergic and noradrenergic neurotransmission. Its effects on the serotonin transporter (SERT) are considered to be less significant.

Dopamine Reuptake Inhibition Signaling Pathway

The inhibition of DAT by this compound leads to a cascade of downstream signaling events. The following diagram illustrates this pathway.

References

- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 14461-92-8 | Benchchem [benchchem.com]

- 3. Cyclazodone - Wikipedia [en.wikipedia.org]

- 4. Toxicity from the NPS N-Methyl-Cyclazodone with Laboratory Confirmation - A Dance Befitting St. Vitus [cfsre.org]

- 5. WO2006079999A2 - Induction of a novel state of mind with a 5-ht2a agonist and a nmda antagonist - Google Patents [patents.google.com]

An In-Depth Technical Guide to N-Methylcyclazodone: Physicochemical Properties, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcyclazodone is a synthetic stimulant belonging to the 4-oxazolidinone class of compounds. As a derivative of cyclazodone, its pharmacological profile is of significant interest to the scientific community for its potential as a research chemical and its implications in the study of monoamine neurotransmitter systems. This technical guide provides a comprehensive overview of this compound, detailing its molecular characteristics, a plausible synthesis pathway, its mechanism of action on neurotransmitter transporters, and established analytical and experimental protocols for its study.

Physicochemical Properties

This compound is characterized by the addition of a methyl group to the exocyclic nitrogen of the cyclazodone structure. This modification influences its physicochemical properties, such as lipophilicity, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

| Property | Value |

| Molecular Formula | C₁₃H₁₄N₂O₂[1][2][3] |

| Molecular Weight | 230.26 g/mol [1][2][3] |

| IUPAC Name | 2-[cyclopropyl(methyl)amino]-5-phenyl-1,3-oxazol-4-one[3] |

| CAS Number | 14461-92-8[1][2][3] |

| Appearance | Solid (predicted) |

| Solubility | Soluble in Acetonitrile, DMSO, Methanol[2] |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the synthesis of its precursor, cyclazodone, followed by N-methylation.

Synthesis of Cyclazodone

The foundational synthesis of cyclazodone involves the reaction of α-Chlorophenylacetyl chloride with 1-Cyclopropylurea.[1]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 1-Cyclopropylurea and a tertiary amine base (e.g., triethylamine or dimethylaniline) in an anhydrous aprotic solvent such as benzene or toluene.

-

Addition of Acyl Chloride: While stirring the solution, slowly add an equimolar amount of α-Chlorophenylacetyl chloride dissolved in the same anhydrous solvent.

-

Reaction: The reaction mixture is typically stirred at ambient temperature for a period, followed by heating under reflux for several hours to drive the reaction to completion.[4]

-

Cyclization: The intermediate N-cyclopropyl-N'-(α-phenyl-α-chloroacetyl)urea is then cyclized by treatment with a base, such as sodium ethoxide in ethanol, under reflux to yield cyclazodone.

-

Purification: The resulting cyclazodone can be purified by recrystallization from a suitable solvent like isopropyl alcohol.[4]

N-Methylation of Cyclazodone

The final step is the methylation of the exocyclic nitrogen atom of cyclazodone to yield this compound.

Experimental Protocol:

-

Reaction Setup: Dissolve cyclazodone in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the exocyclic amine.

-

Addition of Methylating Agent: Introduce a methylating agent, for example, methyl iodide or dimethyl sulfate, to the reaction mixture.

-

Reaction: The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude this compound can be purified using column chromatography.

Mechanism of Action: Interaction with Monoamine Transporters

This compound is believed to exert its stimulant effects primarily through its interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, this compound increases their extracellular concentrations, leading to enhanced neurotransmission.

Analytical Methodologies

The identification and quantification of this compound in various matrices are crucial for research and forensic applications. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are powerful analytical techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (for biological matrices):

-

Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix.

-

Derivatization (optional): Depending on the compound's volatility and thermal stability, derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) may be employed to improve chromatographic properties.[5]

Instrumental Parameters (suggested):

-

GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C).[6]

-

Injector Temperature: Typically set around 250-280°C.

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Analyzer: Quadrupole or Ion Trap, scanning a mass range of m/z 40-500.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Sample Preparation (for biological matrices):

-

Protein Precipitation: For plasma or serum samples, precipitate proteins using a cold organic solvent like acetonitrile or methanol.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Collection: Collect the supernatant for injection or further purification if necessary.

Instrumental Parameters (suggested):

-

LC Column: A C18 reversed-phase column is commonly used for the separation of small molecules.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

MS Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

MS Analyzer: Orbitrap or Time-of-Flight (TOF) for high-resolution mass analysis.

-

Data Acquisition: Full scan mode to acquire high-resolution mass spectra for accurate mass determination and identification.

Experimental Protocols for Biological Evaluation

Neurotransmitter Transporter Uptake Assay

This in vitro assay measures the ability of this compound to inhibit the uptake of neurotransmitters by their respective transporters expressed in cell lines.

Protocol Outline:

-

Cell Culture: Use cell lines stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) (e.g., HEK293 cells).

-

Compound Incubation: Plate the cells in a multi-well plate and incubate with varying concentrations of this compound.

-

Substrate Addition: Add a fluorescent or radiolabeled substrate for the specific transporter (e.g., [³H]dopamine for DAT).

-

Incubation: Allow the uptake to proceed for a defined period at 37°C.

-

Termination of Uptake: Stop the uptake by washing the cells with ice-cold buffer.

-

Quantification: Measure the amount of substrate taken up by the cells using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

-

Data Analysis: Determine the IC₅₀ value of this compound for each transporter.

Rodent Locomotor Activity Test

This in vivo assay assesses the stimulant effects of this compound by measuring changes in the locomotor activity of rodents.

Protocol Outline:

-

Animals: Use adult male mice or rats.

-

Habituation: Acclimate the animals to the testing environment (e.g., open-field arena) for a set period (e.g., 30-60 minutes) on one or more days prior to the test day to reduce novelty-induced activity.

-

Drug Administration: Administer this compound or a vehicle control via a suitable route (e.g., intraperitoneal injection).

-

Testing: Immediately place the animal in the open-field arena and record its activity for a specified duration (e.g., 60-120 minutes) using an automated tracking system.

-

Parameters Measured: Key parameters include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

-

Data Analysis: Compare the activity levels of the drug-treated group to the vehicle-treated group to determine the stimulant effects of this compound.

Conclusion

This compound represents an interesting compound for neuropharmacological research due to its action on key monoamine transporters. The information provided in this guide offers a foundational understanding of its chemical properties, synthesis, and biological interactions, along with practical protocols for its investigation. Further research is warranted to fully elucidate its pharmacological profile and potential applications.

References

- 1. Liquid chromatography-high resolution mass spectrometry (LC-HRMS) determination of stimulants, anorectic drugs and phosphodiesterase 5 inhibitors (PDE5I) in food supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids | NIST [nist.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. US3609159A - 5-phenyl-2-cyclopropylamino-4-oxazolinone, and process for making the same - Google Patents [patents.google.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. QUALITATIVE ANALYSIS FOR ILLICIT DRUGS AND NPS (NEW PSYCHOACTIVE SUBSTANCES) USING GC-MS [bpsa.journals.ekb.eg]

An In-depth Technical Guide to the Serotonergic Effects of N-Methylcyclazodone

Disclaimer: N-Methylcyclazodone is a research chemical and is not approved for human consumption. The information provided herein is for research, scientific, and drug development professionals only.

Introduction

This compound (NMC) is a synthetic stimulant belonging to the 4-oxazolidinone class of compounds.[1] Structurally, it is the N-methylated derivative of cyclazodone, which itself is an analog of other central nervous system stimulants such as pemoline and thozalinone.[2][3] First synthesized in the 1960s by the American Cyanamid Company, the parent compound, cyclazodone, was noted for its favorable therapeutic index compared to other pemoline derivatives.[3] The N-methylation to form NMC is believed to enhance its potency and duration of action, a structural modification analogous to the relationship between amphetamine and methamphetamine.[1][4]

While primarily investigated for its stimulant and potential nootropic properties, this compound is reported to possess significant serotonergic activity, distinguishing it from related compounds.[5][6] Anecdotal reports and qualitative comparisons suggest these serotonergic effects contribute to its purported antidepressant qualities.[4][6] However, a critical gap exists in the scientific literature, with a notable absence of rigorous, quantitative data from preclinical studies. This guide aims to synthesize the currently available qualitative information, present standardized experimental protocols that would be necessary to quantitatively characterize its serotonergic profile, and visualize the proposed mechanisms of action.

Pharmacological Profile

Mechanism of Action

The primary mechanism of action for this compound is believed to be the promotion of monoamine release, including dopamine, norepinephrine, and serotonin.[1][6] Unlike selective serotonin reuptake inhibitors (SSRIs), which block the serotonin transporter (SERT) to increase synaptic serotonin levels, NMC is thought to function as a serotonin-releasing agent (SRA).[6] This action increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[6]

The parent compound, cyclazodone, is hypothesized to act as an agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[7] TAAR1 activation is a key regulatory mechanism for monoamine transporters, and its agonism can lead to the efflux (release) of neurotransmitters like serotonin. It is plausible that this compound shares this mechanism. Its interaction with the serotonin transporter (SERT) is generally considered mild at lower doses but becomes more pronounced at higher concentrations.[1][6]

Structure-Activity Relationship (SAR)

The addition of a methyl group to the nitrogen atom of the cyclazodone structure is the key modification that yields this compound.[6] This alteration is reported to render the compound more serotonergic than its parent compound.[4][6] This stands in contrast to another related analog, thozalinone, which is primarily a releasing agent for dopamine and norepinephrine with minimal impact on serotonin pathways.[6]

Quantitative and Comparative Data

Direct quantitative data such as receptor binding affinities (Ki) or functional potencies (EC50) for this compound at serotonin receptors or the serotonin transporter are not extensively documented in scientific literature.[6] The available information is qualitative and comparative, summarized below.

| Compound | Primary Serotonergic Mechanism | Reported Activity Level | Citation(s) |

| This compound | Serotonin Releasing Agent | Mild, more pronounced at higher doses; considered more serotonergic than cyclazodone. | [1][4][6] |

| Cyclazodone | Likely Serotonin Releasing Agent (via TAAR1) | Low to moderate affinity for serotonin release. | [6][7] |

| Thozalinone | Minimal Serotonergic Activity | Primarily a dopamine and norepinephrine releasing agent. | [6] |

| Methamphetamine | Serotonin Releasing Agent | This compound's serotonin-releasing properties are reported to be comparable. | [1] |

| 3-FMA | Serotonin Releasing Agent | This compound's serotonin-releasing properties are reported to be comparable. | [1] |

Key Experimental Protocols

To quantitatively assess the serotonergic effects of this compound, a series of standard preclinical assays would be required. The following are detailed methodologies for such key experiments.

Radioligand Binding Assay for Serotonin Transporter (SERT) Affinity

-

Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter.

-

Materials:

-

Human embryonic kidney (HEK293) cells stably expressing human SERT (hSERT).

-

Cell membrane preparation from hSERT-expressing cells.

-

Radioligand: [³H]-Citalopram or another suitable high-affinity SERT ligand.

-

Test compound: this compound dissolved in DMSO, with serial dilutions.

-

Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM Paroxetine).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

96-well microplates, glass fiber filters, scintillation counter, and scintillation fluid.

-

-

Protocol:

-

Preparation: Thaw hSERT cell membrane preparations on ice. Dilute membranes in assay buffer to a final concentration of 5-10 µg protein per well.

-

Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand ([³H]-Citalopram at a final concentration equal to its Kd value), and 25 µL of the test compound (this compound) at various concentrations. For total binding, add 25 µL of vehicle (DMSO). For non-specific binding, add 25 µL of the non-specific control (Paroxetine).

-

Incubation: Add 100 µL of the diluted membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature (25°C) for 60-90 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of NMC that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Synaptosome Serotonin Release Assay

-

Objective: To measure the ability of this compound to evoke serotonin release from presynaptic nerve terminals.

-

Materials:

-

Rat brain tissue (striatum or hippocampus).

-

Synaptosome preparation buffers (Sucrose buffer, Krebs-Ringer buffer).

-

Radiolabel: [³H]-Serotonin ([³H]-5-HT).

-

Test compound: this compound.

-

Positive control: p-Chloroamphetamine (PCA) or Fenfluramine.

-

Perfusion system or superfusion chambers.

-

Liquid scintillation counter.

-

-

Protocol:

-

Synaptosome Preparation: Isolate synaptosomes from fresh rat brain tissue by differential centrifugation. Resuspend the final synaptosome pellet in Krebs-Ringer buffer.

-

Radiolabel Loading: Incubate the synaptosomes with [³H]-5-HT (e.g., 50 nM final concentration) for 30 minutes at 37°C to allow for uptake into serotonergic vesicles.

-

Superfusion: Transfer the loaded synaptosomes to superfusion chambers fitted with filters. Begin superfusion with oxygenated Krebs-Ringer buffer at a constant flow rate (e.g., 0.5 mL/min) to establish a stable baseline of [³H]-5-HT efflux.

-

Sample Collection: Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).

-

Compound Application: After establishing a stable baseline, switch to a buffer containing a known concentration of this compound or the positive control (PCA). Continue collecting fractions.

-

Washout: Switch back to the standard Krebs-Ringer buffer to wash out the compound and observe the return to baseline.

-

Quantification: At the end of the experiment, lyse the synaptosomes remaining in the chamber to determine the total remaining radioactivity. Measure the radioactivity in each collected fraction using a scintillation counter.

-

Data Analysis: Express the amount of [³H]-5-HT released in each fraction as a percentage of the total radioactivity present at the start of that collection interval. Plot the fractional release rate over time. Quantify the peak release induced by this compound and determine the EC50 value by testing a range of concentrations.

-

Signaling Pathways and Visualizations

The proposed mechanism involves this compound acting as a releasing agent, which increases synaptic serotonin levels, leading to the activation of various postsynaptic serotonin receptors.

References

- 1. psychonautwiki.org [psychonautwiki.org]

- 2. umbrellalabs.is [umbrellalabs.is]

- 3. Cyclazodone - Wikipedia [en.wikipedia.org]

- 4. bluelight.org [bluelight.org]

- 5. nootropicology.com [nootropicology.com]

- 6. This compound | 14461-92-8 | Benchchem [benchchem.com]

- 7. m.psychonautwiki.org [m.psychonautwiki.org]

An In-depth Technical Guide on the Lipophilicity and Bioavailability of N-Methylcyclazodone

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcyclazodone, a derivative of the central nervous system (CNS) stimulant cyclazodone, has garnered interest for its potential nootropic and stimulant properties. A comprehensive understanding of its physicochemical characteristics, particularly lipophilicity, and its pharmacokinetic profile, specifically bioavailability, is paramount for elucidating its mechanism of action, optimizing its therapeutic potential, and ensuring its safety. This technical guide provides a detailed analysis of the lipophilicity and bioavailability of this compound, integrating available data, outlining relevant experimental protocols, and visualizing its proposed mechanism of action.

Introduction

This compound is a synthetic compound structurally related to pemoline and other 4-oxazolidinone derivatives. The addition of a methyl group to the cyclazodone structure is anticipated to modulate its physicochemical and pharmacological properties. Lipophilicity, a critical determinant of a drug's ability to cross biological membranes, and bioavailability, the fraction of an administered dose that reaches systemic circulation, are key parameters influencing a drug's efficacy and safety profile. This guide synthesizes the current understanding of these parameters for this compound.

Physicochemical Properties and Lipophilicity

The lipophilicity of a compound is a crucial factor governing its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (logP) between an organic and an aqueous phase.

Quantitative Data on Lipophilicity

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂O₂ | PubChem |

| Molecular Weight | 230.27 g/mol | PubChem |

| Computed XLogP3-AA | 2 | PubChem[1] |

Table 1: Physicochemical Properties of this compound

The computed XLogP3-AA value of 2 suggests that this compound has moderate lipophilicity. This characteristic is often associated with good oral absorption and the ability to cross the blood-brain barrier (BBB), a critical step for centrally acting drugs.[2]

Bioavailability and Pharmacokinetics

Bioavailability is a key pharmacokinetic parameter that dictates the amount of an active drug that is available at the site of action. For CNS-acting drugs like this compound, bioavailability encompasses not only absorption from the site of administration but also penetration across the blood-brain barrier.

Oral Bioavailability

Specific oral bioavailability data for this compound is not currently available. However, insights can be drawn from its structural analog, pemoline.

| Compound | Elimination Half-Life | Unchanged in Urine | Route of Administration |

| Pemoline | ~11.0 h (in adults) | 47.0 +/- 8.4% | Oral[3] |

| Pemoline | ~7 h (in children) | - | Oral[4] |

Table 2: Pharmacokinetic Parameters of Pemoline

The significant portion of pemoline excreted unchanged suggests good oral absorption.[3] Given that N-methylation can sometimes enhance metabolic stability, it is plausible that this compound also exhibits favorable oral bioavailability. However, without direct experimental data, this remains a hypothesis.

Blood-Brain Barrier Permeability

The ability of this compound to exert its effects on the central nervous system is contingent on its capacity to cross the blood-brain barrier. Its moderate lipophilicity, as indicated by the computed logP value, suggests that it is likely to penetrate the BBB through passive diffusion.

Proposed Mechanism of Action: Monoamine Reuptake Inhibition

This compound is believed to act as a monoamine reuptake inhibitor, increasing the synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by blocking their respective transporters (DAT, NET, and SERT).

Figure 1: Proposed mechanism of this compound as a monoamine reuptake inhibitor.

Experimental Protocols

The following sections outline detailed methodologies for key experiments relevant to the study of this compound's lipophilicity and bioavailability.

Determination of logP by High-Performance Liquid Chromatography (HPLC)

This method provides an indirect measure of lipophilicity based on the retention time of the compound on a reverse-phase HPLC column.[5][6][7]

Objective: To determine the octanol-water partition coefficient (logP) of this compound.

Materials:

-

This compound reference standard

-

Octanol-saturated water (mobile phase A)

-

Water-saturated octanol (for stationary phase equilibration)

-

Acetonitrile (mobile phase B)

-

Reference compounds with known logP values

-

HPLC system with a C18 column and UV detector

Procedure:

-

Calibration:

-

Prepare standard solutions of reference compounds with known logP values in the mobile phase.

-

Inject each standard and record the retention time (t_R_).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.

-

Create a calibration curve by plotting log k' against the known logP values of the standards.

-

-

Sample Analysis:

-

Prepare a solution of this compound in the mobile phase.

-

Inject the sample and record its retention time.

-

Calculate the log k' for this compound.

-

-

logP Determination:

-

Using the calibration curve, determine the logP value of this compound corresponding to its calculated log k'.

-

Figure 2: Workflow for determining logP using HPLC.

Quantification of this compound in Plasma by LC-MS/MS

This highly sensitive and specific method is the gold standard for quantifying drugs and their metabolites in biological matrices.[8][9][10]

Objective: To determine the concentration of this compound in plasma samples.

Materials:

-

Plasma samples containing this compound

-

This compound reference standard

-

Internal standard (e.g., a stable isotope-labeled analog)

-

Acetonitrile or methanol for protein precipitation

-

Formic acid

-

LC-MS/MS system with a C18 column and a triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a known volume of plasma, add the internal standard and a protein precipitating agent (e.g., cold acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate this compound and the internal standard on the C18 column using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect the parent and product ions for both this compound and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

-

-

Quantification:

-

Create a calibration curve by analyzing a series of plasma standards with known concentrations of this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular permeability across the BBB.[11][12][13][14]

Objective: To assess the potential of this compound to cross the blood-brain barrier by passive diffusion.

Materials:

-

96-well filter plates and acceptor plates

-

Porcine brain lipid extract

-

Dodecane

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound

-

Reference compounds with known BBB permeability

-

UV-Vis plate reader or LC-MS/MS for quantification

Procedure:

-

Membrane Preparation:

-

Coat the filter of the donor plate with a solution of porcine brain lipid in dodecane.

-

-

Assay Setup:

-

Fill the acceptor wells with PBS.

-

Add solutions of this compound and reference compounds to the donor wells.

-

Assemble the donor and acceptor plates to form a "sandwich."

-

-

Incubation:

-

Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

-

-

Quantification:

-

After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

-

Permeability Calculation:

-

Calculate the effective permeability (Pe) using the following equation: Pe = - [ln(1 - C_A_ / C_eq_) / (A * t * (1/V_D_ + 1/V_A_))] where C_A_ is the concentration in the acceptor well, C_eq_ is the equilibrium concentration, A is the filter area, t is the incubation time, and V_D_ and V_A_ are the volumes of the donor and acceptor wells, respectively.

-

Figure 3: Workflow for the in vitro PAMPA-BBB assay.

Conclusion

The available data, primarily from computational predictions and analogies to related compounds, suggest that this compound possesses moderate lipophilicity, which is favorable for oral absorption and blood-brain barrier penetration. Its proposed mechanism as a monoamine reuptake inhibitor aligns with its stimulant properties. However, a comprehensive understanding of its bioavailability and pharmacological profile necessitates further experimental investigation. The protocols outlined in this guide provide a framework for future studies to generate robust quantitative data on the lipophilicity, plasma concentrations, BBB permeability, and receptor binding affinities of this compound. Such data will be invaluable for the continued exploration of its therapeutic potential and for ensuring its safe and effective use.

References

- 1. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 2. acdlabs.com [acdlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Pemoline pharmacokinetics and long term therapy in children with attention deficit disorder and hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 8. research-portal.uu.nl [research-portal.uu.nl]

- 9. lcms.cz [lcms.cz]

- 10. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Application of in vitro PAMPA technique and in silico computational methods for blood-brain barrier permeability prediction of novel CNS drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 13. mdpi.com [mdpi.com]

- 14. Comparison of blood-brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-Methylcyclazodone's relationship to pemoline and thozalinone"

An In-depth Technical Guide to the Core Relationship of N-Methylcyclazodone to Pemoline and Thozalinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of this compound, pemoline, and thozalinone, three structurally related central nervous system stimulants. The focus is on their chemical synthesis, pharmacological mechanisms, and pharmacokinetic profiles to elucidate their core relationships for a scientific audience.

Introduction

This compound, pemoline, and thozalinone are members of the 4-oxazolidinone class of compounds, known for their stimulant properties.[1] While pemoline was once clinically used for Attention Deficit Hyperactivity Disorder (ADHD), its use has been largely discontinued due to concerns of hepatotoxicity.[2][3] Thozalinone has seen use in Europe as an antidepressant and anorectic.[4] this compound is a more recent derivative, appearing on the research chemical market, and is structurally analogous to cyclazodone and thozalinone.[5][6] This guide will explore the nuanced structural and functional relationships between these three molecules.

Chemical Structures and Synthetic Relationships

The core of these molecules is the 5-phenyl-4-oxazolidinone ring. The variation in their stimulant activity and pharmacological profile stems directly from the substitutions at the exocyclic nitrogen atom.

-

Pemoline: (RS)-2-amino-5-phenyl-1,3-oxazol-4(5H)-one. It is the parent structure with an unsubstituted amino group.[1]

-

Thozalinone: 2-(dimethylamino)-5-phenyl-1,3-oxazol-4(5H)-one. It features two methyl groups on the exocyclic nitrogen.[4]

-

This compound: 2-(Cyclopropyl(methyl)amino)-5-phenyl-1,3-oxazol-4-one. It is a derivative of cyclazodone, featuring both a methyl and a cyclopropyl group on the exocyclic nitrogen.[7][8]

The structural evolution from the basic pemoline scaffold to the more complex N-alkylated derivatives like thozalinone and this compound is a key aspect of their relationship.

Caption: Structural relationships of 4-oxazolidinone stimulants.

Pharmacology and Mechanism of Action

While all three compounds act as central nervous system stimulants, their specific mechanisms and potencies differ based on their N-substitutions.

Pemoline: Acts as a selective dopamine reuptake inhibitor and releasing agent.[1] It has minimal effects on norepinephrine, resulting in fewer cardiovascular side effects compared to other stimulants like amphetamines.[1] Its precise mechanism of action is not definitively determined but is understood to be mediated through dopaminergic pathways.[9]

Thozalinone: Functions as a dopaminergic stimulant, primarily by inducing the release of dopamine and, to a lesser extent, norepinephrine.[4][10][11] It has been used as an antidepressant in Europe.[4]

This compound: Is believed to act as a releasing agent for dopamine, norepinephrine, and serotonin.[5] The addition of the methyl group to its parent compound, cyclazodone, is thought to enhance its potency and duration.[5] Anecdotal reports suggest it may possess nootropic properties.[5]

References

- 1. Pemoline - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Buy Thozalinone | 655-05-0 | >98% [smolecule.com]

- 5. psychonautwiki.org [psychonautwiki.org]

- 6. cfsre.org [cfsre.org]

- 7. This compound | 14461-92-8 | Benchchem [benchchem.com]

- 8. This compound | C13H14N2O2 | CID 156614124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pemoline [glowm.com]

- 10. Thozalinone | 655-05-0 | Benchchem [benchchem.com]

- 11. Thozalinone (655-05-0) for sale [vulcanchem.com]

"physicochemical properties of N-Methylcyclazodone"

A Technical Guide to the Physicochemical Properties of N-Methylcyclazodone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (NMC) is a synthetic stimulant belonging to the 4-oxazolidinone class of compounds. As a derivative of cyclazodone, its pharmacological and physicochemical properties are of significant interest to the research community. This document provides a comprehensive overview of the known physicochemical properties of this compound, details standard experimental protocols for their determination, and visualizes its proposed synthesis and mechanism of action. Due to its status as a research chemical, publicly available experimental data is limited; therefore, this guide combines established data with standardized methodologies applicable to its characterization.

Core Physicochemical Properties

This compound is structurally related to other psychoactive compounds such as pemoline, aminorex, and its direct precursor, cyclazodone.[1][2] The addition of a methyl group to the exocyclic nitrogen of cyclazodone differentiates NMC and is expected to increase its lipophilicity, potentially influencing its interaction with biological systems.[1]

Data Presentation

A summary of the known identifiers and physicochemical properties of this compound is presented below. It should be noted that experimental values for several key parameters have not been reported in peer-reviewed literature.

| Property | Value / Data | Source(s) |

| IUPAC Name | 2-[cyclopropyl(methyl)amino]-5-phenyl-1,3-oxazol-4-one | [1][3] |